molecular formula C17H13NO4 B2470942 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 797777-77-6

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2470942
CAS No.: 797777-77-6
M. Wt: 295.294
InChI Key: HWBHAGNKYSGARR-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic coumarin derivative designed for advanced pharmacological research. Coumarin-based compounds are extensively studied for their diverse biological activities, particularly in oncology. Recent investigations into structurally similar amidocoumarin derivatives have demonstrated significant potential in suppressing cancer cell motility and invasion, key processes in metastasis . Specifically, such compounds have shown inhibitory effects on lung carcinoma cell lines by modulating the expression of epithelial-mesenchymal transition (EMT) markers like N-cadherin, Snail, and Twist, without inducing cytotoxicity at effective concentrations . Furthermore, the integration of the benzamide pharmacophore is a recognized strategy in novel drug design. Molecular frameworks combining benzamide and sulfonamide groups have exhibited potent, nanomolar-range inhibitory activity against critical enzymes including acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) isoforms . These enzymes are important therapeutic targets for conditions such as Alzheimer's disease, glaucoma, and epilepsy . The presence of the 4-methoxybenzamide moiety in this compound suggests a promising profile for use in biochemical assays and as a lead structure for developing new enzyme inhibitors. This product is intended for research purposes to further explore these potential mechanisms and applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-14-6-2-11(3-7-14)17(20)18-13-5-8-15-12(10-13)4-9-16(19)22-15/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHAGNKYSGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The nickel-catalyzed reductive aminocarbonylation method, as demonstrated for structurally analogous amides (e.g., N-(4-(methylthio)phenyl)benzamide), provides a robust pathway for coupling aryl halides with nitroarenes. For 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, this approach would involve:

  • Substrate Preparation : A 6-halo-2H-chromen-2-one (e.g., 6-iodo- or 6-bromo-coumarin) as the aryl halide and 4-methoxynitrobenzene as the nitroarene.
  • Catalytic System : Ni(glyme)Cl₂ (10 mol%), di-tert-butyl-2,2’-dipyridyl (L1, 10 mol%), and Co₂(CO)₈ (0.8–1.2 equiv) in dimethylformamide (DMF) at 120°C.
  • Reductants and Additives : Zinc (2 equiv) or manganese (5 equiv) with TMSCl or TMSI to facilitate nitro group reduction and amide bond formation.

Mechanistic Insights : The reaction proceeds via in situ reduction of the nitroarene to an amine, followed by carbonylation and coupling with the aryl halide. This method achieves yields exceeding 70% for related benzamides.

Chromone Intermediate Derivatization

Synthesis of 6-Amino-2H-chromen-2-one

The 6-amino-coumarin intermediate is critical for subsequent amidation. Key steps include:

  • Nitration : Direct nitration of coumarin at the 6-position using HNO₃/H₂SO₄, yielding 6-nitro-2H-chromen-2-one.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Amidation with 4-Methoxybenzoyl Chloride

The 6-amino-coumarin reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaOH or Et₃N in dichloromethane.
  • Temperature : 0–25°C, yielding the target amide in 65–80% efficiency.

Direct Coupling via Ullmann-Type Reactions

Copper-Mediated Amination

For halogenated coumarins (e.g., 6-bromo-2H-chromen-2-one), Ullmann coupling with 4-methoxybenzamide employs:

  • Catalyst : CuI (10 mol%) and 1,10-phenanthroline.
  • Solvent : DMSO at 110°C, achieving moderate yields (50–60%).

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst System Yield (%) Advantages Limitations
Reductive Aminocarbonylation 6-Halo-coumarin, 4-MeO-nitrobenzene Ni/Co, Zn/Mn, DMF 70–87 One-pot, avoids isolated amines Requires specialized catalysts
Chromone Derivatization 6-Nitro-coumarin Pd-C/H₂, SnCl₂ 65–80 High-purity intermediates Multi-step, time-consuming
Ullmann Coupling 6-Bromo-coumarin CuI, 1,10-phenanthroline 50–60 Broad substrate tolerance Moderate yields

Optimization Challenges and Solutions

Regioselectivity in Nitration

Nitration of coumarin predominantly occurs at the 6-position due to electron-donating effects of the lactone oxygen. However, minor 8-nitro isomers may form, necessitating chromatographic separation.

Catalyst Degradation in Reductive Aminocarbonylation

Cobalt carbonyl (Co₂(CO)₈) decomposes at high temperatures, requiring strict inert conditions. Substituting with Fe(CO)₅ or Mo(CO)₆ improves stability but reduces reactivity.

Scalability and Industrial Relevance

The reductive aminocarbonylation method (Section 1) is scalable to gram-scale synthesis, as evidenced by the isolation of N-(3-fluoro-4-methylphenyl)benzamide (73 mg, 73%). Industrial adoption, however, is limited by the cost of nickel/cobalt catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: The methoxy group and the benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Sulphonamide Derivatives of N-(2-oxo-2H-chromen-6-yl)

describes 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzenesulphonamide (Compound 7), which replaces the amide linkage with a sulphonamide group. Key differences include:

  • Molecular Weight: 332.0586 (vs. ~299.3 for the target compound, based on C₁₇H₁₃NO₄).
  • Synthetic Yield : 72.8% (higher than the target’s 43%) .
  • Physical State : Light pink crystalline solid (vs. pale brown amorphous solid for the target), suggesting differences in crystallinity and solubility .

Brominated and Nitrophenyl Analogues

  • 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0): Features a bromo substituent and a phenyl group on the chromenone ring. Molecular formula: C₂₂H₁₄BrNO₃ (MW 420.3), significantly bulkier than the target compound. Structural rigidity from the bromine and phenyl groups may enhance binding affinity in protein-ligand interactions .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :

    • Contains nitro and methoxy groups, altering electronic properties.
    • Used as a structural comparator in crystallographic studies, highlighting the impact of substituents on packing and stability .

Azetidinone-Linked Benzamide Derivatives

Compounds such as 4-(benzyloxy)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)benzamide (6b) feature an azetidinone (β-lactam) ring instead of coumarin:

  • Molecular Formula : C₂₄H₂₁ClN₂O₄ (MW 438.12).
  • Synthetic Method : Ultrasound-assisted cyclization, achieving high yields (~85–93%) .
  • Functional Groups : Chloro and methoxy substituents influence reactivity and biological interactions, such as antimicrobial activity.

Thiourea and Piperidine Derivatives

  • 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB): Replaces the coumarin-amide group with a thiourea-piperidine moiety. Coordinates metal ions via sulfur and oxygen atoms, suggesting applications in catalysis or metallodrug design .

Key Structural Differences

Compound Core Structure Functional Groups Molecular Weight Yield
Target Compound Coumarin + amide Methoxy, amide ~299.3 43%
Sulphonamide (Compound 7) Coumarin + sulphonamide Methoxy, sulphonamide 332.06 72.8%
Azetidinone (6b) Azetidinone + amide Chloro, methoxy 438.12 85–93%
MPiCB Piperidine + thiourea Methoxy, thiourea Not reported N/A

Pharmacological Implications

  • Sulphonamides : Enhanced stability and bioavailability due to sulphonamide’s resistance to enzymatic degradation.
  • Brominated Derivatives : Increased molecular weight and halogenated groups may improve target binding but reduce solubility.

Biological Activity

4-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of benzamides and chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, which combines a chromone ring with a benzamide moiety, allows for diverse chemical interactions and biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO3, with a molecular weight of approximately 279.29 g/mol. The compound features a chromone structure characterized by a fused benzene and pyrone ring, which is known for its aromaticity and potential biological activities.

PropertyValue
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
StructureChromone + Benzamide

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanisms through which this compound exerts its antimicrobial effects remain to be fully elucidated.

Anticancer Activity

Research highlights the compound's potential in cancer treatment. It has been investigated for its cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7). For instance, related compounds have demonstrated IC50 values indicating promising cytotoxicity against these cell lines . The mechanism of action may involve apoptosis induction through pathways similar to those observed in other chromone derivatives, targeting multidrug-resistant (MDR) cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been noted, aligning with the known activities of other chromone derivatives. This activity could be attributed to its ability to inhibit pro-inflammatory cytokines or modulate inflammatory pathways.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the coumarin core followed by benzamide coupling. Key steps include:
  • Coumarin precursor preparation : 6-Amino-2H-chromen-2-one is synthesized via Pechmann condensation, followed by nitration and reduction to introduce the amine group .
  • Benzamide coupling : The amine reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C) to form the target compound. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous solvents to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
  • Spectroscopy :
  • 1H/13C NMR : Assign methoxy (~δ 3.8 ppm, singlet), coumarin lactone carbonyl (~δ 160 ppm), and benzamide carbonyl signals (~δ 168 ppm) .
  • IR : Confirm amide C=O (1640–1680 cm⁻¹) and lactone C=O (1720–1750 cm⁻¹) stretches .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves bond lengths (e.g., C–O in methoxy: 1.36–1.38 Å) and validates intramolecular hydrogen bonding (N–H···O) .

Q. What preliminary biological screening approaches are recommended to assess its potential bioactivity?

  • Methodological Answer : Initial screening focuses on target-specific assays:
  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer potential : MTT assay (IC₅₀ evaluation in HeLa or MCF-7 cell lines) with doxorubicin as a positive control .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can structural refinement using SHELXL address challenges in resolving disordered moieties within the coumarin-benzamide framework?

  • Methodological Answer : Disordered regions (e.g., methoxy or benzamide groups) require advanced SHELXL features:
  • Restraints : Apply SAME and DFIX commands to maintain bond geometry during refinement .
  • Twinning : Use TWIN and BASF instructions for non-merohedral twinning, common in monoclinic systems (space group P21/n) .
  • Thermal motion : Anisotropic displacement parameters (ADPs) refine high-B-factor atoms, while ISOR restrains unrealistic thermal ellipsoids .

Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles .
  • Metabolic stability : LC-MS/MS analysis of microsomal metabolites (rat liver S9 fraction) identifies vulnerable sites for structural modification .
  • Toxicity profiling : Acute toxicity studies (OECD 423 guidelines) and histopathological examination in murine models .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

  • Methodological Answer : Systematic SAR involves synthesizing analogs and comparative bioassays:
  • Methoxy position : Replace 4-methoxy with 3-methoxy or halogens to assess steric/electronic effects on receptor binding .
  • Coumarin modifications : Introduce methyl groups at the 3-position to evaluate hydrophobic interactions .
  • Benzamide variants : Substitute with heteroaromatic amides (e.g., pyridine) to enhance solubility and target affinity .
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent parameters (Hammett σ, π) with bioactivity .

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